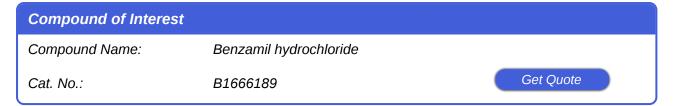


Benzamil Hydrochloride: A Technical Guide to its Chemical Properties and Biological Activity

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Benzamil hydrochloride is a potent derivative of the diuretic amiloride, recognized primarily for its role as a specific and high-affinity blocker of the epithelial sodium channel (ENaC).[1][2] Its chemical modifications result in a significantly more potent inhibition of sodium transport compared to its parent compound.[1] This guide provides an in-depth overview of the chemical properties, mechanism of action, and experimental evaluation of **Benzamil hydrochloride** for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Benzamil, or benzyl amiloride, is a pyrazine derivative containing a guanidinium group.[1] It is commercially available as a hydrochloride salt, often in a hydrated form.[1][3]



Property	Value	Source(s)
IUPAC Name	3,5-diamino-N-[(1E)- amino(benzylamino)methyliden e]-6-chloropyrazine-2- carboxamide hydrochloride	[1]
Synonyms	Benzylamiloride hydrochloride, N-(benzylamidino)-3,5- diamino-6- chloropyrazinecarboxamide hydrochloride	[3][4]
CAS Number	2898-76-2 (Benzamil), 161804-20-2 (Benzamil hydrochloride)	[1][5][6]
Molecular Formula	C13H14CIN7O · HCI	[5][7]
Molecular Weight	356.21 g/mol (anhydrous basis)	[6][7]
Appearance	Crystalline solid, yellow in color	[5]
Solubility	DMSO: up to 98 mg/mL (275.11 mM) Water: ~2-3.56 mg/mL (5.61-10 mM) DMF: 0.5 mg/mL Ethanol: 3 mg/mL (8.42 mM)	[5][7]
Purity	≥98% (by HPLC)	[5]
Storage	2–8 °C, desiccated	[3]

Mechanism of Action

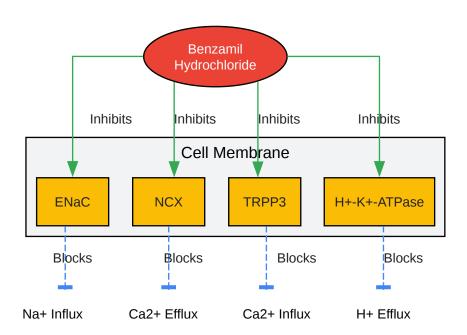
Benzamil hydrochloride's primary mechanism of action is the direct blockade of the epithelial sodium channel (ENaC), which is crucial for sodium reabsorption in tissues such as the kidneys and lungs.[1][8] By adding a benzyl group to the guanidinium group of amiloride, its inhibitory activity is increased by several hundredfold.[1]



In addition to its potent effect on ENaC, Benzamil also functions as an inhibitor of the Na+/Ca2+ exchanger (NCX) and other ion channels, albeit at different concentrations.[1][5]

Primary Targets:

- Epithelial Sodium Channel (ENaC): Benzamil is a highly potent blocker of ENaC, thereby inhibiting sodium transport across cell membranes.[5][9] This action is central to its diuretic effect and its investigation in conditions like cystic fibrosis and acute lung injury.[1][8]
- Sodium-Calcium Exchanger (NCX): It is also a known inhibitor of the NCX, which plays a
 role in regulating intracellular calcium levels.[5][7]
- Transient Receptor Potential Polycystin-L (TRPP3): Benzamil has been shown to inhibit this member of the TRP superfamily of cation channels.[5]
- H+-K+-ATPases: Recent studies suggest that Benzamil can directly inhibit H+-K+-ATPases
 in the kidney's collecting duct, leading to urine alkalization, an effect previously attributed
 solely to ENaC inhibition.[10]



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Mechanism of Action of **Benzamil Hydrochloride** on various ion channels.



Quantitative Activity Data

The inhibitory potency of **Benzamil hydrochloride** varies across its different molecular targets. The following table summarizes key quantitative metrics reported in the literature.

Target	Metric	Value	Organism/Syst em	Source(s)
Epithelial Sodium Channel (ENaC)	IC50	4 nM	Bovine kidney cortex membrane vesicles	[5][11][12]
Epithelial Sodium Channel (ENaC)	Kd	5 nM	Bovine kidney cortex membrane vesicles	[5][11][12]
Na ⁺ /Ca ²⁺ Exchanger (NCX)	IC50	~100 nM	Mouse podocytes	[5][7]
TRPP3 Channel	IC50	1.1 μΜ	Ca ²⁺ -activated TRPP3 channel activity	[5][12]

Experimental Protocols

The study of **Benzamil hydrochloride** involves a range of in vitro and in vivo experimental procedures to characterize its effects on ion transport and its physiological consequences.

In Vitro: Ion Transport and Binding Assays

Objective: To determine the inhibitory potency (IC₅₀) and binding affinity (Kd) of Benzamil on specific ion channels.

Methodology - ENaC Inhibition Assay:

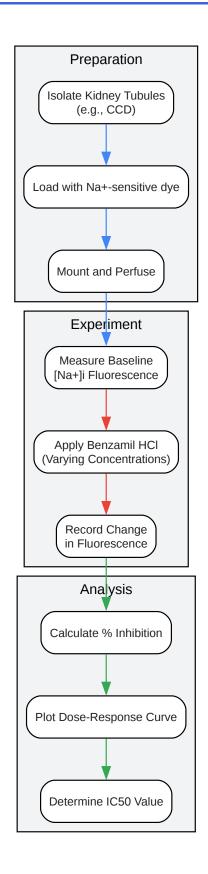


- Tissue Preparation: Isolate individual Cortical Collecting Duct (CCD) segments from rabbit or mouse kidneys via microdissection.[2]
- Cell Loading: Load the dissected tubules with a sodium-sensitive fluorescent dye.
- Perfusion: Perfuse the lumen of the tubules with a physiological solution.
- Baseline Measurement: Measure the baseline intracellular Na⁺ concentration ([Na⁺]i) using fluorescence microscopy. This reflects the basal Na⁺ transport across the apical membrane. [2]
- Inhibition: Add Benzamil hydrochloride to the luminal perfusate at varying concentrations (e.g., 10⁻⁶ M).[2]
- Data Acquisition: Record the change in [Na+]i. A significant decrease in [Na+]i upon application of Benzamil indicates ENaC blockade.[2]
- Analysis: Plot the concentration of Benzamil against the inhibition of sodium transport to calculate the IC₅₀ value.

Methodology - Photoaffinity Labeling:

- Vesicle Preparation: Prepare membrane vesicles from a relevant tissue source, such as bovine kidney cortex.
- Incubation: Incubate the vesicles with a photoactivatable analog of Benzamil.
- Photolysis: Expose the mixture to UV light to induce covalent cross-linking of the analog to its binding site on the ENaC protein.
- Analysis: Use techniques like SDS-PAGE and autoradiography to identify the labeled protein subunits, providing insight into the drug-channel interaction.[5]





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Workflow for an in vitro ENaC inhibition assay.



In Vivo: Animal Model Studies

Objective: To evaluate the physiological effects of **Benzamil hydrochloride** in living organisms.

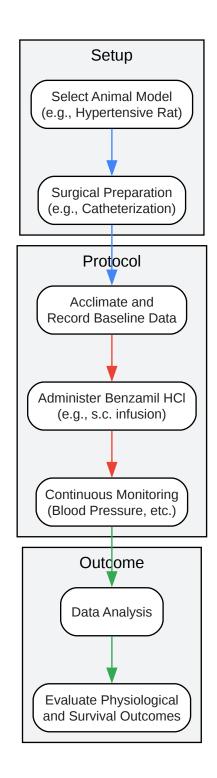
Methodology - Hypertension Model:

- Animal Model: Use stroke-prone spontaneously hypertensive rats (SHRSP).[13]
- Drug Administration: Administer Benzamil hydrochloride (e.g., 0.7 mg/kg/day) via subcutaneous (s.c.) or intracerebroventricular injection.[2][13]
- Monitoring: Continuously monitor physiological parameters such as mean arterial pressure and sympathetic nervous activity.[2]
- Endpoint Analysis: Assess outcomes such as survival duration and changes in blood pressure to determine the in vivo efficacy of the compound.[13]

Methodology - Acute Lung Injury (ALI) Model:

- Animal Model: Induce acute lung injury in rabbits.
- Ventilation: Ventilate the animals using a lung-protective strategy like high-frequency oscillation ventilation (HFOV).[8]
- Drug Administration: Apply Benzamil (e.g., 20 μM) directly to the lung luminal space.[8]
- Monitoring: Measure the partial pressure of oxygen in arterial blood (PaO₂) to assess gas exchange efficiency.[8]
- Analysis: Compare the recovery of PaO₂ in Benzamil-treated animals versus controls to evaluate its therapeutic potential in resolving lung edema.[8]





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